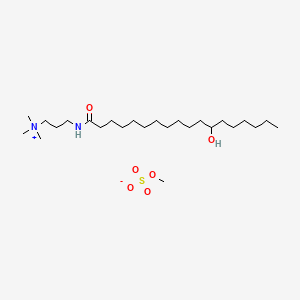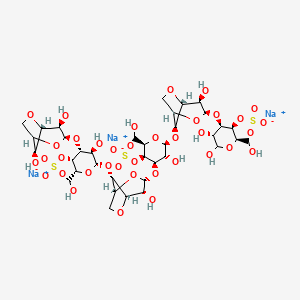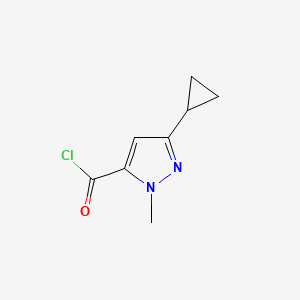
3-氨基-2,6-二氯异烟酸
概述
描述
3-Amino-2,6-dichloroisonicotinic acid is an organic compound with the molecular formula C6H4Cl2N2O2 and a molecular weight of 207.02 g/mol It is a derivative of isonicotinic acid, characterized by the presence of amino and dichloro substituents on the pyridine ring
科学研究应用
3-Amino-2,6-dichloroisonicotinic acid has several scientific research applications:
生化分析
Biochemical Properties
It is known that this compound plays a role in biochemical reactions
Cellular Effects
It is likely that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,6-dichloroisonicotinic acid typically involves the chlorination of isonicotinic acid, followed by amination. One common method includes the reaction of isonicotinic acid with thionyl chloride to form 2,6-dichloroisonicotinic acid, which is then treated with ammonia to introduce the amino group . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane.
Industrial Production Methods
Industrial production methods for 3-Amino-2,6-dichloroisonicotinic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The process typically includes steps for purification and quality control to meet industry standards.
化学反应分析
Types of Reactions
3-Amino-2,6-dichloroisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions that may include catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
作用机制
The mechanism of action of 3-Amino-2,6-dichloroisonicotinic acid involves its interaction with specific molecular targets and pathways. In plants, it acts as an elicitor, stimulating the plant’s natural immune system and inducing systemic acquired resistance (SAR). This makes the plant resistant to various pathogens by activating defense-related genes and pathways . The compound’s ability to mimic pathogen attack triggers a robust immune response, enhancing the plant’s overall resistance .
相似化合物的比较
3-Amino-2,6-dichloroisonicotinic acid can be compared with other similar compounds, such as:
Isonicotinic acid: Unlike 3-Amino-2,6-dichloroisonicotinic acid, isonicotinic acid lacks the amino and dichloro substituents, making it less reactive in certain chemical reactions.
Nicotinic acid: This compound has a carboxyl group at the 3-position instead of the 4-position, resulting in different chemical properties and biological activities.
2,6-Dichloroisonicotinic acid: This compound is similar but lacks the amino group, which affects its reactivity and applications.
The uniqueness of 3-Amino-2,6-dichloroisonicotinic acid lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
IUPAC Name |
3-amino-2,6-dichloropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-3-1-2(6(11)12)4(9)5(8)10-3/h1H,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPLOTZPQFRWQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731611 | |
| Record name | 3-Amino-2,6-dichloropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58484-01-8 | |
| Record name | 3-Amino-2,6-dichloropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







